5-Amino-4-methoxy-2-methyl-benzoic acid methyl ester, also known as methyl 5-amino-4-methoxy-2-methylbenzoate, is an organic compound with the molecular formula CHNO and a molecular weight of approximately 195.22 g/mol. This compound is classified under benzoic acid derivatives and is recognized for its potential applications in pharmaceuticals and organic synthesis.
The compound is cataloged under the CAS number 55366-01-3. It belongs to the class of organic compounds known as o-methoxybenzoic acids and derivatives, which are characterized by the presence of a methoxy group attached to the benzene ring. This specific structure contributes to its chemical reactivity and biological activity, making it a subject of interest in various scientific studies .
Methods and Technical Details
The synthesis of 5-amino-4-methoxy-2-methyl-benzoic acid methyl ester typically involves several key steps:
In industrial settings, these processes are optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Structure and Data
The molecular structure of 5-amino-4-methoxy-2-methyl-benzoic acid methyl ester can be represented by its canonical SMILES notation: CC1=CC(=C(C=C1C(=O)OC)N)OC
. The compound features a benzene ring substituted with an amino group, a methoxy group, and an ester functional group.
Reactions and Technical Details
5-Amino-4-methoxy-2-methyl-benzoic acid methyl ester can participate in various chemical reactions typical of aromatic compounds:
These reactions highlight its versatility as an intermediate in organic synthesis.
Physical Properties
Chemical Properties
These properties suggest that the compound is relatively stable under standard conditions but may require careful handling due to its potential reactivity.
5-Amino-4-methoxy-2-methyl-benzoic acid methyl ester has several scientific applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: